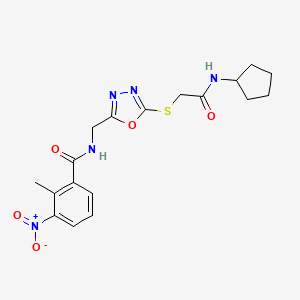

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

CAS No.: 903315-23-1

Cat. No.: VC4740678

Molecular Formula: C18H21N5O5S

Molecular Weight: 419.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903315-23-1 |

|---|---|

| Molecular Formula | C18H21N5O5S |

| Molecular Weight | 419.46 |

| IUPAC Name | N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C18H21N5O5S/c1-11-13(7-4-8-14(11)23(26)27)17(25)19-9-16-21-22-18(28-16)29-10-15(24)20-12-5-2-3-6-12/h4,7-8,12H,2-3,5-6,9-10H2,1H3,(H,19,25)(H,20,24) |

| Standard InChI Key | BSNZYAJXVWJEPD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3 |

Introduction

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound featuring multiple functional groups, including an oxadiazole moiety and a nitrobenzamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Key Characteristics:

-

Molecular Formula: C18H21N5O5S

-

Molecular Weight: 419.46 g/mol

-

Classification: Benzamide derivative with additional heterocyclic components

Synthesis Steps:

-

Preparation of Oxadiazole Moiety: This involves the formation of the oxadiazole ring using appropriate precursors.

-

Introduction of Cyclopentylamino Group: Cyclopentylamine is incorporated into the molecule through a series of reactions.

-

Assembly of Benzamide Framework: The benzamide part of the molecule is synthesized and then linked to the oxadiazole moiety.

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit properties useful for therapeutic applications, particularly in targeting specific enzymatic pathways. The presence of both oxadiazole and nitrobenzamide functionalities suggests potential for enzyme inhibition, which could be beneficial in various disease treatments.

Potential Applications:

-

Enzyme Inhibition: The compound's structure suggests it could act as an inhibitor for certain enzymes, which is crucial in drug development.

-

Therapeutic Uses: Its potential therapeutic applications could include treatments for conditions where enzyme activity needs to be modulated.

Related Compounds:

-

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This thiadiazole derivative also features a cyclopentylamino group and has shown potential in medicinal chemistry, particularly for anticancer and antimicrobial activities.

-

2-Methyl-3-nitrobenzamide: A simpler benzamide derivative, which might serve as a building block or intermediate in the synthesis of more complex molecules like the one .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight | Classification |

|---|---|---|---|

| N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide | C18H21N5O5S | 419.46 g/mol | Benzamide derivative with oxadiazole moiety |

| N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Not specified | Approximately 368.47 g/mol | Thiadiazole derivative |

| 2-Methyl-3-nitrobenzamide | Not specified | Not specified | Benzamide derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume